2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine

Description

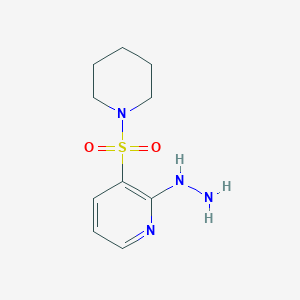

Structure

3D Structure

Properties

IUPAC Name |

(3-piperidin-1-ylsulfonylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c11-13-10-9(5-4-6-12-10)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWVRPRRJVMAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. This reaction is often carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C . The choice of solvent and temperature depends on the specific halogen-substituted pyridine used as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve hydrazine hydrate as the nucleophile.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-hydrazino-3-(piperidin-1-ylsulfonyl)pyridine can be compared to related sulfonamide-containing hydrazinylpyridines and other sulfonamide derivatives. Key differences lie in the position of substitution on the pyridine ring, the nature of the sulfonamide group, and biological activity profiles. Below is a detailed analysis:

Structural Analogues in the Hydrazinylpyridine Sulfonamide Series

The following table compares this compound with its closest structural analogs synthesized in the same study :

| Compound Name | Substituent Position | Sulfonamide Group | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| This compound | 3 | Piperidin-1-yl | Not reported | Potential antimalarial agent |

| 2-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine (11f) | 3 | Pyrrolidin-1-yl | 142–169 | Higher steric bulk due to 5-membered ring |

| 2-Hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine (11c) | 5 | Piperidin-1-yl | 142–169 | Altered electronic effects at 5-position |

| 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e) | 3 (on pyridine) | Thiomorpholine | 142–169 | Sulfur-containing group enhances polarity |

Key Observations:

- Sulfonamide Group Variations: Replacing piperidin (6-membered ring) with pyrrolidin (5-membered ring) introduces steric and conformational differences, which may influence solubility and target engagement.

Comparison with Non-Hydrazinyl Sulfonamide Derivatives

Sulfonamide groups are common in bioactive molecules. For instance, isatin sulfonamides with piperidin-1-ylsulfonyl groups (e.g., compound 3a) demonstrated anticancer activity against hepatocellular carcinoma (IC$_{50}$ = 16.8 µM) via EGFR inhibition . Although structurally distinct from hydrazinylpyridines, these compounds highlight the role of the piperidin-1-ylsulfonyl moiety in enhancing binding affinity, as evidenced by molecular docking studies (binding energy: −19.21 to −21.74 kcal/mol) .

Research Implications and Gaps

- Synthetic Flexibility : The piperidin-1-ylsulfonyl group offers a balance between steric bulk and solubility, making it a favorable substituent for further optimization .

- Biological Data Needed: Specific antimalarial or cytotoxic assays for this compound are lacking in the provided evidence, highlighting a critical research gap.

- Safety Profiles : Handling guidelines for related compounds like 2-(1-piperazinyl)pyridine emphasize the need for rigorous safety assessments of sulfonamide derivatives .

Biological Activity

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine, a compound featuring a unique structural arrangement of a hydrazine functional group, a piperidine sulfonamide moiety, and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 256.33 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to be effective against various pathogens, including Pseudomonas aeruginosa , by inhibiting virulence factor production without directly killing the bacteria. This mechanism suggests that the compound may disrupt pathogenicity rather than exerting lethal effects on bacterial cells.

The compound's mechanism involves modulation of gene expression related to iron metabolism and virulence factors in bacteria. Specifically, it upregulates genes involved in iron acquisition while downregulating those responsible for toxin production. This dual action may enhance its efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the versatility and potential applications of pyridine-based structures in medicinal chemistry:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide | Contains a methoxy group; similar hydrazine structure | Antimicrobial properties against various pathogens |

| Pyridine-3-N-sulfonylpiperidine | Lacks the hydrazine group; focuses on sulfonamide | Exhibits protective effects against bacterial infections |

| N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide | Incorporates dimethyl substitution; enhances solubility | Demonstrated anti-tubercular activity |

This table highlights the potential therapeutic applications of pyridine derivatives, emphasizing their importance in drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. In one notable study, the compound was synthesized through a multi-step process involving hydrazine derivatives and sulfonamides, yielding an overall efficiency of 70%-90% depending on reaction conditions .

Furthermore, another research effort explored its efficacy as an antimicrobial agent in vivo, demonstrating significant reductions in bacterial load in treated subjects compared to controls. The findings suggest that this compound could serve as a lead candidate for further development against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.